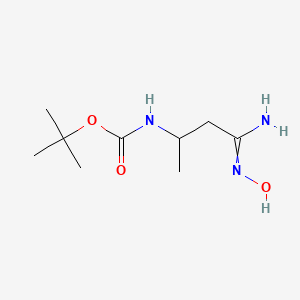

tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)carbamate

Description

tert-Butyl N-(4-amino-4-hydroxyiminobutan-2-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a 4-amino-4-hydroxyimino-substituted butan-2-yl chain. The tert-butyl group enhances steric protection of the carbamate moiety, improving stability during synthetic processes . The hydroxyimino group may participate in hydrogen bonding or metal coordination, making the compound valuable in pharmaceutical and coordination chemistry applications .

Properties

IUPAC Name |

tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O3/c1-6(5-7(10)12-14)11-8(13)15-9(2,3)4/h6,14H,5H2,1-4H3,(H2,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSXYTLJKCZCSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=NO)N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents under controlled conditions . One common method includes the use of tert-butyl carbamate and a suitable amine, followed by the addition of a hydroxycarbamimidoyl group . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxycarbamimidoyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and substituted carbamates .

Scientific Research Applications

tert-Butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors . The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity . The compound may also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Structural Variations and Functional Groups

The compound is compared with structurally analogous tert-butyl carbamates, focusing on substituents, ring systems, and functional groups (Table 1).

Key Observations :

- Aromatic vs. Aliphatic Systems : Pyridine-containing analogs (e.g., ) exhibit aromatic stacking interactions, leading to higher melting points but reduced aqueous solubility relative to aliphatic derivatives.

- Steric Effects : N-methylation () increases lipophilicity but reduces hydrogen-bonding capacity, whereas cyclopropane () introduces conformational rigidity.

Crystallographic and Physical Properties

- Crystal Packing: Pyridine-based analogs () form dimers via N–H···N hydrogen bonds, whereas hydroxyimino-containing compounds may exhibit more complex hydrogen-bonding networks.

- Solubility : Oxolane-ring derivatives () demonstrate higher solubility in organic solvents compared to cyclopropane-containing compounds ().

Biological Activity

Tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)carbamate, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in neuroprotection and enzyme inhibition. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H18N2O2

- Molecular Weight : 186.25 g/mol

- CAS Number : 146394-99-2

This compound exhibits several biological activities, primarily through the inhibition of key enzymes involved in neurodegenerative processes:

- β-secretase Inhibition : This compound has been shown to inhibit β-secretase activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease (AD). The IC50 value for β-secretase inhibition is reported to be 15.4 nM .

- Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor (K_i = 0.17 μM), which helps enhance cholinergic neurotransmission that is often impaired in neurodegenerative diseases .

- Reduction of Amyloid Aggregation : In vitro studies indicate that this compound can inhibit the aggregation of amyloid beta peptide (Aβ 1-42), achieving up to 85% inhibition at a concentration of 100 μM .

Neuroprotective Effects

Research has demonstrated that this compound can protect astrocytes from Aβ-induced toxicity. In treated astrocyte cultures, cell viability improved significantly when exposed to this compound alongside Aβ 1-42, suggesting a protective mechanism against neuronal death caused by amyloid toxicity .

Cytokine Modulation

The compound also influences pro-inflammatory cytokines like TNF-α. In studies where astrocytes were treated with Aβ 1-42, levels of TNF-α increased; however, co-treatment with this compound resulted in a reduction of TNF-α levels, indicating anti-inflammatory properties .

Comparative Data Table

| Activity | Effect | IC50/Ki Value |

|---|---|---|

| β-secretase Inhibition | Prevents amyloid plaque formation | IC50 = 15.4 nM |

| Acetylcholinesterase Inhibition | Enhances cholinergic activity | K_i = 0.17 μM |

| Amyloid Aggregation Inhibition | Reduces Aβ aggregation | 85% inhibition at 100 μM |

| Cytokine Modulation | Decreases TNF-α levels | Not quantified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.